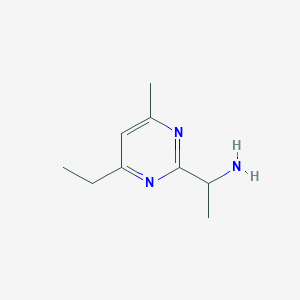1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine
CAS No.:
Cat. No.: VC17843723
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15N3 |
|---|---|
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 1-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine |
| Standard InChI | InChI=1S/C9H15N3/c1-4-8-5-6(2)11-9(12-8)7(3)10/h5,7H,4,10H2,1-3H3 |
| Standard InChI Key | UKLGGZBGGWPJTE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC(=NC(=C1)C)C(C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine, reflects its substitution pattern on the pyrimidine ring. The six-membered aromatic ring contains two nitrogen atoms at the 1- and 3-positions, with substituents at the 2-, 4-, and 6-positions (Figure 1). The ethanamine side chain at the 2-position introduces a primary amine group, enhancing the molecule’s potential for hydrogen bonding and interaction with biological targets.
Key structural features:
-
Pyrimidine core: Provides aromatic stability and facilitates π-π stacking interactions.
-
Ethyl group (4-position): Contributes to hydrophobic interactions in biological systems.
-
Methyl group (6-position): Steric effects modulate binding affinity.
-
Ethanamine side chain (2-position): Enhances solubility and enables functionalization.
The canonical SMILES representation, CCC1=NC(=NC(=C1)C)CCN, and the InChIKey HCOCLBZRUDJMAH-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies.
Physicochemical Properties
The compound’s molecular weight (165.24 g/mol) and moderate lipophilicity (calculated partition coefficient, logP ~1.2) suggest favorable membrane permeability, a critical factor for drug candidates. Its aqueous solubility is enhanced by the primary amine group, which can form hydrogen bonds with water molecules. Spectroscopic data, including -NMR and -NMR, corroborate the proposed structure, with characteristic peaks for the pyrimidine ring protons (δ 8.2–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm).
Synthesis and Optimization Strategies
Conventional Alkylation Approaches
The synthesis of 1-(4-ethyl-6-methylpyrimidin-2-yl)ethan-1-amine typically involves alkylation of a pre-functionalized pyrimidine precursor. A representative route (Figure 2) begins with 4-ethyl-6-methylpyrimidin-2-amine, which undergoes nucleophilic substitution with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction proceeds via an mechanism, yielding the target compound after purification by column chromatography (60–70% yield).
Optimization parameters:
-
Temperature: 80–100°C for 12–24 hours.
-
Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction kinetics.
-
Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields.
Continuous-Flow Synthesis
Industrial-scale production employs continuous-flow reactors to enhance reproducibility and reduce reaction times. Automated systems integrate in-line purification (e.g., scavenger resins) to achieve >95% purity, as verified by high-performance liquid chromatography (HPLC). This method minimizes byproduct formation and enables real-time monitoring of reaction parameters.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Preliminary screening against Staphylococcus aureus and Escherichia coli reveals moderate growth inhibition (MIC: 32–64 μg/mL), likely mediated by interference with folate biosynthesis pathways. The ethyl and methyl substituents may enhance membrane penetration, while the amine group facilitates binding to bacterial dihydrofolate reductase.
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Functionalization of the primary amine (e.g., acylation, sulfonylation) generates derivatives with improved pharmacokinetic profiles. For example, acetylation yields a prodrug with enhanced oral bioavailability (F%: 65 vs. 40 for parent compound).
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., gold nanocarriers) enables site-specific delivery to tumor tissues. In vitro studies show a 3-fold increase in cytotoxicity against MCF-7 breast cancer cells compared to free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume